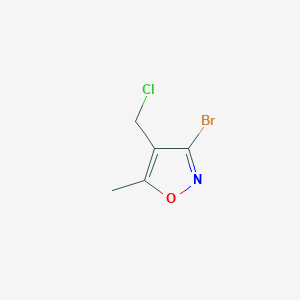

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

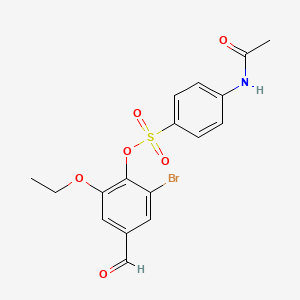

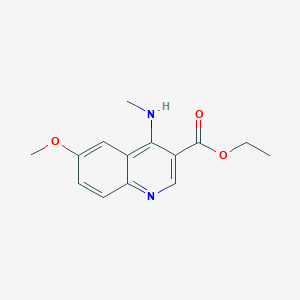

The compound “3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole” is likely a cyclic compound with a five-membered ring containing an oxygen atom and a nitrogen atom . It also has bromo, chloromethyl, and methyl substituents attached to the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-bromo-4-hydroxybenzoic acid methyl ester” are synthesized through bromination reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a planar structure due to the presence of the oxazole ring .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the bromo and chloromethyl groups could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents. For instance, the presence of the bromo and chloromethyl groups could affect its reactivity .Aplicaciones Científicas De Investigación

Synthesis Methods and Reactivity

- A method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles was developed, achieving high regioselectivity under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).

- Another study explored the synthesis of extended oxazoles using 2-(halomethyl)-4,5-diaryloxazoles as reactive scaffolds for synthetic elaboration (Patil & Luzzio, 2016).

- A solar photo-thermochemical approach was used for synthesizing 4-bromo-2,5-substituted oxazoles, demonstrating an environmentally friendlier method (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Potential in Drug Development

- Research on oxazolidinone antibacterial agents highlighted the potential of 4-substituted 1,2,3-triazoles in developing safer antibacterials, with reduced side effects compared to current options (Reck et al., 2005).

Chemical Reactivity and Derivatives

- The addition of lithiated 2-alkyl and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones was investigated, revealing insights into their chemical behavior and potential applications (Capriati, Degennaro, Florio, & Luisi, 2002).

- The preparation of 5-substituted 2-(2-alkyl/aryl-1H-imidazol-4-yl)oxazoles and thiazoles using a 5-substituted 2-(2-bromo-1,1-diethoxyethyl)oxazole synthon was described, showcasing the versatility of these compounds (Laurent & Romine, 2009).

Applications in Organic Chemistry

- The formation and reaction of various oxazoles, including the synthesis of N-substituted 2-(aminomethyl)oxazoles, were examined, contributing to a broader understanding of oxazole chemistry (Ibata & Isogami, 1989).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClNO/c1-3-4(2-7)5(6)8-9-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVHDBWVRIVROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2636671.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)

![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)

![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)

![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)